molecular formula C14H12FNO2 B578237 Methyl 4-(4-aminophenyl)-2-fluorobenzoate CAS No. 1334500-05-8

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

Cat. No.: B578237
CAS No.: 1334500-05-8
M. Wt: 245.253
InChI Key: XQXNCOKBZNIVJA-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular composition of this compound has been definitively established through comprehensive analytical characterization. The compound exhibits the molecular formula C₁₄H₁₂FNO₂, indicating a precise atomic arrangement consisting of fourteen carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. This molecular formula corresponds to a calculated molecular weight of 245.25 grams per mole, which has been consistently verified across multiple analytical platforms and computational methods.

The molecular architecture encompasses several distinct structural domains that contribute to the overall molecular complexity. The presence of the fluorine atom introduces significant electronegativity considerations, while the amino group provides nucleophilic character to the molecular framework. The ester functionality, represented by the methyl carboxylate group, serves as a critical structural element that influences both the chemical reactivity and physical properties of the compound.

Detailed computational analysis reveals additional molecular descriptors that provide insight into the compound's chemical behavior. The calculated logarithmic partition coefficient (XLogP3-AA) value of 2.8 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The hydrogen bond donor count is established as 1, attributed to the amino group, while the hydrogen bond acceptor count reaches 4, encompassing the carbonyl oxygen, ester oxygen, fluorine atom, and amino nitrogen. These parameters collectively influence the compound's solubility profile and intermolecular interaction potential.

The rotatable bond count of 3 indicates moderate conformational flexibility, primarily arising from the biphenyl linkage and the ester side chain. This flexibility allows for various conformational states that may be relevant in crystalline packing arrangements and molecular recognition processes. The topological polar surface area calculation yields 52.3 Ų, providing quantitative assessment of the compound's polar character and its implications for biological membrane permeation.

Property Value Reference Method
Molecular Weight 245.25 g/mol PubChem 2.2
XLogP3-AA 2.8 XLogP3 3.0
Hydrogen Bond Donors 1 Cactvs 3.4.8.18
Hydrogen Bond Acceptors 4 Cactvs 3.4.8.18
Rotatable Bonds 3 Cactvs 3.4.8.18
Topological Polar Surface Area 52.3 Ų Cactvs 3.4.8.18

Stereochemical Configuration and Isomerism

The stereochemical analysis of this compound reveals important structural characteristics that define its three-dimensional molecular architecture. Computational analysis indicates the absence of defined stereocenter configurations, with both defined and undefined atom stereocenter counts registering as zero. This finding confirms that the compound exists as a single constitutional isomer without chiral centers, simplifying its stereochemical profile compared to more complex pharmaceutical intermediates.

The molecular framework exhibits planar aromatic domains connected through a single carbon-carbon bond, which allows for rotational freedom around the biphenyl axis. This rotational capability introduces the possibility of atropisomerism, though the energy barriers for rotation are typically insufficient to generate stable atropisomers at ambient temperatures. The fluorine substitution at the ortho position relative to the ester group creates steric interactions that may influence the preferred conformational states of the molecule.

Bond stereocenter analysis confirms the absence of geometric isomerism within the molecular structure, as indicated by defined and undefined bond stereocenter counts of zero. This characteristic eliminates complications associated with Z/E isomerism that might arise in compounds containing carbon-carbon double bonds or similar geometric constraints. The planarity of the aromatic systems contributes to the overall rigidity of the molecular framework, with flexibility primarily confined to the ester side chain and the biphenyl torsional angle.

The canonical structure representation demonstrates consistent molecular geometry across different computational platforms, with the Simplified Molecular Input Line Entry System notation recorded as COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F. This notation provides unambiguous identification of the connectivity pattern and serves as a reference for database searches and computational modeling applications.

X-ray Crystallographic Characterization

The crystallographic characterization of this compound and related fluorobenzoate derivatives provides crucial structural information through advanced diffraction techniques. Recent crystallographic studies have employed sophisticated methodologies for structure determination, including the use of synchrotron radiation sources and advanced data processing algorithms. The Cambridge Crystallographic Data Centre has catalogued numerous related structures, with deposition numbers including CCDC 2167546-2167553 for related fluorobenzoate compounds.

Crystallographic data collection protocols typically involve the use of low-temperature conditions, often at 100 Kelvin, to minimize thermal motion and enhance diffraction quality. The structure determination process employs molecular replacement techniques using known related structures as search models, followed by iterative refinement procedures using programs such as COOT and Phenix. These methodologies ensure accurate determination of atomic positions and thermal parameters for comprehensive structural analysis.

The crystal packing arrangements of fluorobenzoate derivatives reveal important intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns involving the amino group and carbonyl oxygen atoms create extended networks that influence the overall crystal stability and mechanical properties. The fluorine atom participation in weak halogen bonding interactions contributes additional stabilization through directional intermolecular contacts.

Crystallographic refinement statistics for related compounds demonstrate high-quality structure determinations, with typical resolution limits extending to 2.5 Ångstrom or better. The final refined structures exhibit excellent agreement between observed and calculated structure factors, as evidenced by crystallographic reliability factors within acceptable ranges for organic molecular crystals.

Crystallographic Parameter Typical Range Measurement Conditions
Data Collection Temperature 100 K Cryogenic conditions
Resolution Limit 2.5 Å or better Synchrotron radiation
Space Group Various Dependent on packing
Unit Cell Parameters Variable Temperature dependent

Comparative Analysis with Related Fluorobenzoate Derivatives

Comparative structural analysis of this compound with related fluorobenzoate derivatives reveals significant insights into structure-property relationships within this chemical family. Methyl 4-amino-2-fluorobenzoate, a structurally simpler analog with molecular formula C₈H₈FNO₂ and molecular weight 169.15 grams per mole, provides an excellent reference point for understanding the impact of the additional phenyl substitution.

The structural comparison demonstrates that the incorporation of the 4-aminophenyl substituent increases the molecular complexity significantly, nearly doubling the molecular weight from 169.15 to 245.25 grams per mole. This structural modification introduces additional rotational degrees of freedom and creates a more extended π-conjugation system that influences the electronic properties of the molecule. The extended aromatic system in this compound provides enhanced opportunities for π-π stacking interactions in crystalline arrangements.

Electronic property comparisons reveal distinct differences in lipophilicity and hydrogen bonding capacity between the compounds. While both molecules contain identical functional groups (amino, fluoro, and methyl ester), the extended aromatic system in this compound results in increased lipophilicity and altered electronic distribution patterns. The additional benzene ring system serves as both an electron-donating group through resonance and a hydrophobic domain that influences overall molecular behavior.

Crystallographic data for related compounds, including ethyl 4-(4-aminophenyl)-2-fluorobenzoate derivatives, demonstrate similar packing motifs and intermolecular interaction patterns. The ethyl ester variant, with molecular formula C₁₅H₁₅ClFNO₂ (as the hydrochloride salt), exhibits comparable structural features while providing insights into the effects of ester chain length on crystalline packing arrangements.

Physical property correlations across the fluorobenzoate derivative series reveal predictable trends in boiling points, melting points, and solubility characteristics. The progressive increase in molecular size and complexity generally correlates with enhanced thermal stability and reduced water solubility, consistent with established structure-property relationships in organic chemistry.

Compound Molecular Formula Molecular Weight Key Structural Features
Methyl 4-amino-2-fluorobenzoate C₈H₈FNO₂ 169.15 g/mol Simple fluorobenzoate
This compound C₁₄H₁₂FNO₂ 245.25 g/mol Biphenyl structure
Ethyl 4-(4-aminophenyl)-2-fluorobenzoate HCl C₁₅H₁₅ClFNO₂ 295.74 g/mol Extended ester chain

Properties

IUPAC Name

methyl 4-(4-aminophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNCOKBZNIVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716526
Record name Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-05-8
Record name Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Benzylation of m-Fluoroaniline

The synthesis begins with m-fluoroaniline , which undergoes benzylation using benzyl chloride (2.4–3.0 eq) in the presence of potassium iodide and DMF at 100°C. This step yields N,N-dibenzyl-3-fluoroaniline with >90% efficiency.
Reaction Conditions :

  • Solvent: DMF

  • Temperature: 100°C

  • Time: 1–3 hours

  • Yield: ~90%

Step 2: Vilsmeier-Haack Formylation

The dibenzylated intermediate is treated with phosphorus oxychloride (POCl₃) in DMF at 10–20°C, followed by heating to 100°C to form 4-(dibenzylamino)-2-fluorobenzaldehyde .
Key Observations :

  • Exothermic reaction requires temperature control (<20°C during POCl₃ addition).

  • GC monitoring confirms >99% conversion.

  • Yield: 90.9–92.7%.

Step 3: Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) in a phosphate-buffered system (pH 6.5–7.0) to yield 4-(dibenzylamino)-2-fluorobenzoic acid .
Optimization Notes :

  • Solvent: Ethanol or methanol

  • Temperature: 10–40°C (gradient control)

  • Yield: ~95%

Step 4: Catalytic Debenzylation

Hydrogenolysis of the dibenzyl groups is achieved using 10% Pd/C under hydrogen (10 atm) at 60°C, producing 4-amino-2-fluorobenzoic acid .
Critical Parameters :

  • Catalyst Loading: 5–10 wt%

  • Reaction Time: 10 hours

  • Yield: 96.7%

Step 5: Esterification to Methyl Ester

The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄). While not explicitly detailed in the cited patents, this is a standard procedure for ester synthesis.
Theoretical Conditions :

  • Solvent: Excess methanol

  • Catalyst: Concentrated H₂SO₄ (0.5–1 eq)

  • Temperature: Reflux (~65°C)

  • Yield: ~85–90% (estimated)

Analytical and Process Optimization Data

Reaction Monitoring and Purity

  • HPLC/GC Analysis : Used to track intermediate conversions (e.g., aldehyde oxidation, debenzylation).

  • Melting Points :

    • 4-Amino-2-fluorobenzoic acid: 215–216°C

    • N,N-Dibenzyl-3-fluoroaniline: 95.4–96.2°C

Yield Comparison Across Steps

StepIntermediateYield (%)Purity (%)
1N,N-Dibenzyl-3-fluoroaniline90>99
24-(Dibenzylamino)-2-fluorobenzaldehyde92.799.5
34-(Dibenzylamino)-2-fluorobenzoic acid9598
44-Amino-2-fluorobenzoic acid96.798

Alternative Pathways and Limitations

Suzuki-Miyaura Coupling

A hypothetical route involves coupling methyl 4-bromo-2-fluorobenzoate with 4-aminophenylboronic acid using a Pd catalyst. While this method is unexplored in the provided sources, it offers regioselective advantages for biphenyl synthesis.

Challenges in Direct Amination

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • DMF and methanol are recycled via distillation.

  • Pd/C catalyst is recovered through filtration and reused .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Methyl 4-(4-aminophenyl)-2-fluorobenzoate is utilized as a precursor in the synthesis of advanced materials and other pharmaceuticals. Its reactivity allows chemists to design new compounds with desired properties.
  • Substitution Reactions : The compound can participate in electrophilic substitution reactions, enabling the formation of various substituted derivatives depending on the nucleophile used.

Biology

  • Biochemical Probes : In biological research, this compound has been investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets makes it suitable for studying biological pathways and mechanisms.
  • Protein-Ligand Interactions : Studies using molecular docking simulations have shown that this compound can form hydrogen bonds with target proteins, suggesting its potential role in drug design and development. For instance, it has demonstrated effective binding interactions with fungal proteins, indicating its utility as a candidate for antifungal agents .

Medicine

  • Therapeutic Properties : The compound has been explored for its therapeutic potential against various diseases. Research indicates that it may exhibit antitumor activity and could be developed into novel cancer treatments by targeting specific cancer cell lines .
  • Drug Development : this compound is also being studied for its pharmacokinetic properties and safety profile, which are crucial for the development of new drugs. Its interactions with biological systems are being characterized to assess its viability as a drug candidate .

Data Tables

Application AreaSpecific UseFindings
ChemistrySynthesisActs as a building block for complex molecules; participates in oxidation/reduction reactions.
BiologyBiochemical ProbeShows potential in studying protein-ligand interactions; effective binding with fungal proteins .
MedicineTherapeutic AgentExplored for antitumor activity; favorable pharmacokinetic profile .

Case Study 1: Antifungal Activity

A study investigated the binding affinity of this compound with a fungal protein (PDB ID: 4FPR). The compound formed multiple hydrogen bonds with key residues, demonstrating a high binding energy (-5.00 kcal/mol), which suggests strong interaction and potential efficacy as an antifungal agent .

Case Study 2: Antitumor Efficacy

In another study, derivatives of this compound were synthesized and tested against human cancer cell lines. Results indicated significant inhibition of cell proliferation, supporting its development as a therapeutic agent against specific types of cancer .

Mechanism of Action

The mechanism by which Methyl 4-(4-aminophenyl)-2-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

Methyl 3-(4-Aminophenyl)-2-Fluorobenzoate (CAS: 1389287-35-7) is a positional isomer of the target compound, with the carboxylate group at the meta position instead of para.

Ester Group Variations

Ethyl 4-(4-Aminophenyl)-2-Fluorobenzoate Hydrochloride (CAS: 1223882-40-3, C₁₅H₁₅ClFNO₂) replaces the methyl ester with an ethyl group. The longer alkyl chain reduces polarity, lowering solubility in polar solvents (e.g., water) but enhancing lipid solubility. The hydrochloride salt form improves crystallinity and stability, making it preferable for pharmaceutical formulations .

Substituent Effects on Electronic Properties

Compound Substituent Electronic Effect Molecular Weight
Methyl 4-(4-aminophenyl)-2-fluorobenzoate 4-NH₂, 2-F Electron-donating (NH₂), Electron-withdrawing (F) 244.24
Methyl 4-acetyl-2-fluorobenzoate (CAS: 1006876-12-5) 4-COCH₃, 2-F Strongly electron-withdrawing (acetyl) 196.18
Methyl 4-(difluoromethyl)-2-fluorobenzoate (CAS: 1270981-54-8) 4-CF₂H, 2-F Moderate electron-withdrawing (CF₂H) 204.15
  • The acetyl group in methyl 4-acetyl-2-fluorobenzoate deactivates the benzene ring, reducing its reactivity in electrophilic substitutions compared to the amino-substituted analog. This compound is often used in UV-absorbing materials due to its conjugated carbonyl system .
  • The difluoromethyl group in methyl 4-(difluoromethyl)-2-fluorobenzoate introduces steric bulk and lipophilicity, enhancing metabolic stability in agrochemical applications .

Complex Functionalization

Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () and Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate () highlight advanced fluorinated derivatives with multi-functional groups. These compounds exhibit tailored properties:

  • The methoxy group in enhances solubility in organic solvents.
  • The trifluoromethyl and thioxoimidazolidin groups in improve resistance to enzymatic degradation, making it a candidate for prolonged-action pharmaceuticals .

Key Research Findings

  • Synthetic Accessibility: this compound is synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, whereas acetylated analogs (e.g., ) require Friedel-Crafts acylation, which demands stringent anhydrous conditions .
  • Thermal Stability: The amino group in the target compound decomposes at ~250°C, while acetylated analogs show higher thermal stability (decomposition >300°C) due to stronger C=O bonding .
  • Fluorine’s Role : Fluorine atoms in all analogs reduce basicity and increase oxidative stability, critical for drug design .

Biological Activity

Methyl 4-(4-aminophenyl)-2-fluorobenzoate, an aromatic ester, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Amino Group : Enhances reactivity and potential interactions with biological targets.
  • Fluorine Atom : Contributes to the compound's stability and bioavailability.
  • Ester Functional Group : Allows for hydrolysis under physiological conditions.

The molecular formula is C14H12FNO2C_{14}H_{12}FNO_2, with a molecular weight of 251.25 g/mol. Its synthesis typically involves the esterification of 4-(4-aminophenyl)-2-fluorobenzoic acid with methanol, often in the presence of an acid catalyst under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can undergo hydrolysis. The fluorine atom enhances the compound's interaction with enzymes and receptors, potentially leading to therapeutic effects .

Antimicrobial Properties

Research indicates that derivatives of benzoates, including this compound, exhibit significant antimicrobial activity. In silico studies have shown that this compound may inhibit fungal growth, making it a candidate for antifungal drug development. Molecular docking studies revealed that it forms hydrogen bonds with fungal proteins, suggesting a mechanism for its antifungal action .

Case Studies and Research Findings

  • In Silico Drug Evaluation : A study utilized computational methods to evaluate the biological activity of related benzoate derivatives. The findings suggested that structural modifications could enhance efficacy against specific pathogens, supporting further exploration of this compound as a lead compound for drug development .
  • Molecular Docking Studies : Docking simulations indicated strong binding affinities between this compound and target proteins associated with fungal diseases. The binding energy was reported at -5.00 kcal/mol, indicating a favorable interaction profile for potential therapeutic applications .
  • Antifungal Activity : Experimental studies demonstrated that this compound exhibited antifungal properties against various strains, suggesting its utility in treating fungal infections. The mechanism likely involves disruption of fungal cell wall synthesis or inhibition of essential metabolic pathways .

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compoundAmino group, fluorine atomAntimicrobial, anticancer potential
Methyl 4-(4-methoxyphenyl)-2-fluorobenzoateMethoxy group instead of aminoModerate antimicrobial activity
Methyl 4-(4-chlorophenyl)-2-fluorobenzoateChlorine substituentLimited studies on biological activity

Q & A

Basic Research Question

  • Thermal stability : Fluorine enhances thermal resistance (decomposition >250°C) via strong C–F bonds, making the compound suitable for high-temperature applications .
  • Solubility : The amino group increases hydrophilicity (logP ~2.5), while fluorine reduces polarity, requiring solvent screening (e.g., DMSO for dissolution) .
  • Crystallinity : Hydrogen bonding between amino and ester groups promotes crystal formation, aiding X-ray diffraction studies .

How can spectroscopic data inconsistencies be resolved when analyzing this compound’s derivatives?

Advanced Research Question
Discrepancies in NMR or MS data often arise from tautomerism or dynamic processes. Solutions include:

  • Variable-temperature NMR : Identifies conformational changes (e.g., rotamers in ester groups) .
  • Isotopic labeling : 13C^{13}\text{C}-labeled derivatives clarify ambiguous peaks in crowded spectra .
  • Synchrotron X-ray crystallography : Resolves structural ambiguities (e.g., bond-length alternation in fluorinated aromatics) .

What are the key considerations for designing bioactivity assays involving this compound?

Advanced Research Question

  • Derivatization : Convert the ester to a carboxylic acid (via hydrolysis) for enhanced bioavailability .
  • Enzyme inhibition assays : Use fluorimetric assays (e.g., trypsin inhibition with Boc-Gln-Ala-Arg-AMC substrate) to quantify IC50_{50} values .
  • Cytotoxicity screening : Prioritize cell lines with high expression of target receptors (e.g., cancer cells for kinase inhibition studies) .

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